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Compound of Interest

Compound Name: Pyriminobac-methyl

Cat. No.: B118731 Get Quote

Spectroscopic Analysis of Pyriminobac-methyl:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Pyriminobac-methyl, a systemic herbicide. Due to the limited availability of public

experimental spectra, this guide focuses on predicted data and the established methodologies

for such analyses. It serves as a foundational resource for researchers and professionals

involved in the characterization of this and similar molecules.

Chemical Structure and Properties
Pyriminobac-methyl (IUPAC name: methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-

(methoxyimino)ethyl]benzoate) is a member of the pyrimidinyloxybenzoic acid herbicides.[1] Its

structure is characterized by a substituted benzene ring linked to a dimethoxypyrimidine group

and a methoxyiminoethyl group.

Molecular Formula: C₁₇H₁₉N₃O₆[1][2]

Molecular Weight: 361.35 g/mol [1][2]

Chemical Structure:
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Data
While experimental mass spectra for Pyriminobac-methyl are not readily available in the

public domain, predicted data provides valuable insights into its expected mass spectrometric

behavior. The monoisotopic mass is calculated to be 361.12738533 Da.[2] The table below

summarizes the predicted m/z values for various adducts of Pyriminobac-methyl.[3]

Adduct Ion Predicted m/z

[M+H]⁺ 362.13466

[M+Na]⁺ 384.11660

[M-H]⁻ 360.12010

[M+NH₄]⁺ 379.16120

[M+K]⁺ 400.09054

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of Pyriminobac-methyl and its fragments.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization

(ESI) source.

Methodology:

Sample Preparation: A dilute solution of Pyriminobac-methyl is prepared in a suitable

solvent such as methanol or acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b118731?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pyriminobac-methyl
https://www.benchchem.com/product/b118731?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/9604652
https://www.benchchem.com/product/b118731?utm_src=pdf-body
https://www.benchchem.com/product/b118731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infusion: The sample solution is introduced into the ESI source via a syringe pump at a

constant flow rate.

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to

nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte

molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion

mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Tandem MS (MS/MS) for Fragmentation Analysis: To study the fragmentation pattern, the

precursor ion of interest (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to

collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision

cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic

molecules by providing information about the chemical environment of individual atoms

(specifically ¹H and ¹³C).

Note: Experimental ¹H and ¹³C NMR data for Pyriminobac-methyl are not publicly available.

The following tables present predicted chemical shifts based on the known structure. These

predictions are generated using computational algorithms and provide an estimation of the

expected spectral features.

Data Presentation: Predicted ¹H NMR Spectral Data
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Predicted Chemical
Shift (ppm)

Multiplicity Number of Protons Assignment

~ 7.5 - 7.0 Multiplet 3H Aromatic protons

~ 5.8 Singlet 1H Pyrimidine C5-H

~ 3.9 Singlet 3H OCH₃ (ester)

~ 3.8 Singlet 6H OCH₃ (pyrimidine)

~ 3.7 Singlet 3H N-OCH₃

~ 2.1 Singlet 3H C-CH₃

Data Presentation: Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (ppm) Assignment

~ 170 C=O (ester)

~ 165 Pyrimidine C4, C6

~ 160 Pyrimidine C2

~ 155 C=N

~ 135 - 120 Aromatic carbons

~ 85 Pyrimidine C5

~ 55 OCH₃ (pyrimidine)

~ 52 OCH₃ (ester)

~ 61 N-OCH₃

~ 15 C-CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Pyriminobac-methyl to
confirm its structure.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

Sample Preparation: Approximately 5-10 mg of Pyriminobac-methyl is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve a homogeneous

magnetic field.

¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR

spectrum. Key parameters to set include the spectral width, acquisition time, relaxation

delay, and the number of scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT pulse

sequence to determine the number of attached protons) is performed. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is

typically required to achieve a good signal-to-noise ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Note: Experimental IR data for Pyriminobac-methyl is not publicly available. The following

table presents the expected characteristic IR absorption bands based on the functional groups

present in its structure.

Data Presentation: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch Aliphatic (CH₃)

1730 - 1715 C=O stretch Ester

1600 - 1450 C=C and C=N stretch
Aromatic ring, Pyrimidine ring,

C=N

1250 - 1000 C-O stretch Ester, Ether

1050 - 1000 N-O stretch Oxime ether

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
Objective: To identify the functional groups in Pyriminobac-methyl.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

Sample Preparation:

KBr Pellet: A small amount of Pyriminobac-methyl (1-2 mg) is finely ground with about

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be

prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to

evaporate, leaving a thin film of the sample.

Background Spectrum: A background spectrum of the empty sample compartment (or the

pure KBr pellet) is recorded to subtract any contributions from the atmosphere (CO₂, H₂O) or

the matrix.
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Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and

the IR spectrum is recorded.

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands

corresponding to the various functional groups in the molecule.

Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Pyriminobac-methyl.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion
This technical guide outlines the fundamental spectroscopic techniques—Mass Spectrometry,

NMR, and IR spectroscopy—for the analysis of Pyriminobac-methyl. While experimental data

for NMR and IR are not publicly available, the provided predicted data and detailed

experimental protocols offer a solid framework for researchers and scientists. The combination

of these techniques provides complementary information that is essential for the unambiguous

structural elucidation and characterization of Pyriminobac-methyl and other complex organic

molecules in drug development and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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